4-[4-(tert-Butyl)-2-chlorophenoxy]piperidine hydrochloride
Overview
Description
4-[4-(tert-Butyl)-2-chlorophenoxy]piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl group, a chlorophenoxy group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(tert-Butyl)-2-chlorophenoxy]piperidine hydrochloride typically involves the reaction of 4-(tert-butyl)-2-chlorophenol with piperidine in the presence of a suitable base. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
4-[4-(tert-Butyl)-2-chlorophenoxy]piperidine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles such as sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield reduced derivatives, and substitution may yield various substituted products .
Scientific Research Applications
4-[4-(tert-Butyl)-2-chlorophenoxy]piperidine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(tert-Butyl)-2-chlorophenoxy]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-[4-(tert-Butyl)-2-chlorophenoxy]piperidine hydrochloride include:
- 4-[4-(tert-Butyl)phenyl]piperidine hydrochloride
- tert-Butyl 4-(phenylamino)piperidine-1-carboxylate
- 4-(tert-Butyl)piperidine hydrochloride
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-(4-tert-butyl-2-chlorophenoxy)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO.ClH/c1-15(2,3)11-4-5-14(13(16)10-11)18-12-6-8-17-9-7-12;/h4-5,10,12,17H,6-9H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZRUTSDEWZONIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC2CCNCC2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219972-11-8 | |
Record name | Piperidine, 4-[2-chloro-4-(1,1-dimethylethyl)phenoxy]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219972-11-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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